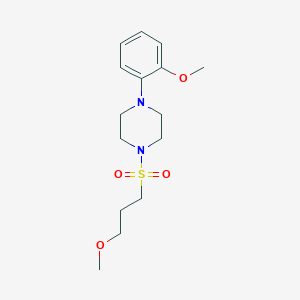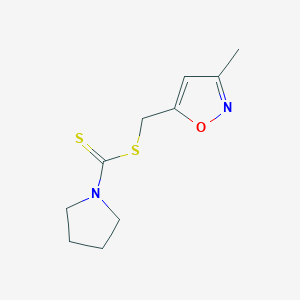![molecular formula C13H19N3O3S B7057847 4-[2-Oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-carboxamide](/img/structure/B7057847.png)
4-[2-Oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-carboxamide is a complex organic compound that features a morpholine ring, a thiophene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the thiophene moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-Oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
4-[2-Oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-Oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-carboxamide involves its interaction with specific molecular targets. The thiophene moiety may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function. The overall effect of the compound depends on its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-Oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-carboxylate
- 4-[2-Oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-thioamide
Uniqueness
4-[2-Oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene moiety enhances its potential for electronic interactions, while the morpholine ring provides stability and solubility. This combination makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[2-oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-9(11-3-2-6-20-11)15-12(17)7-16-4-5-19-8-10(16)13(14)18/h2-3,6,9-10H,4-5,7-8H2,1H3,(H2,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYVCFXBDCVOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)CN2CCOCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Chlorophenyl)ethyl]-1-cyclopropyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7057774.png)
![N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide](/img/structure/B7057782.png)
![3-[1H-imidazol-2-ylmethyl(methyl)amino]-1-methylpyrazin-2-one](/img/structure/B7057786.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B7057793.png)
![1-(6,7-dihydro-4H-furo[3,4-c]pyran-1-carbonylamino)-3-(2-methylsulfanylethyl)thiourea](/img/structure/B7057802.png)
![(5-Cyclopropyl-1,3-oxazol-4-yl)-[2-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7057810.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B7057815.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(2-methyloxan-4-yl)urea](/img/structure/B7057835.png)
![3-[(3-Fluoro-5-methoxyphenyl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea](/img/structure/B7057840.png)
![5-ethyl-2-hydroxy-N-[1-(trifluoromethylsulfonyl)piperidin-4-yl]benzamide](/img/structure/B7057859.png)
![4-[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl]morpholine-3-carboxamide](/img/structure/B7057862.png)
![[3-[(4-Aminopyrimidin-2-yl)methyl-methylamino]pyrrolidin-1-yl]-(3-chlorothiophen-2-yl)methanone](/img/structure/B7057874.png)
